Bpvame

Beschreibung

Structural analogs of Bpvame may share core scaffolds or functional groups, enabling comparative studies to predict its behavior in biological systems or industrial applications .

Eigenschaften

CAS-Nummer |

75567-54-3 |

|---|---|

Molekularformel |

C28H38N6O5 |

Molekulargewicht |

538.6 g/mol |

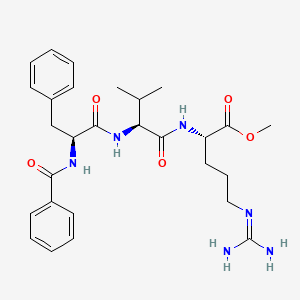

IUPAC-Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C28H38N6O5/c1-18(2)23(26(37)32-21(27(38)39-3)15-10-16-31-28(29)30)34-25(36)22(17-19-11-6-4-7-12-19)33-24(35)20-13-8-5-9-14-20/h4-9,11-14,18,21-23H,10,15-17H2,1-3H3,(H,32,37)(H,33,35)(H,34,36)(H4,29,30,31)/t21-,22-,23-/m0/s1 |

InChI-Schlüssel |

NVIJFUDECKEJJY-VABKMULXSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bpvame typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield Bpvame. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of Bpvame is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves the use of catalysts to speed up the reaction and improve the overall yield.

Analyse Chemischer Reaktionen

Types of Reactions: Bpvame undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving Bpvame include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as ethanol or water, and the temperature and pH are carefully controlled to optimize the reaction.

Major Products Formed: The major products formed from the reactions of Bpvame depend on the specific reaction conditions and reagents used. For example, oxidation of Bpvame can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Bpvame has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, Bpvame is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, Bpvame is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease.

Wirkmechanismus

The mechanism of action of Bpvame involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Bpvame and Analogs

| Property | Bpvame | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₂N₂O₃ | C₉H₁₃NO₃ |

| Functional Groups | Amide, Ester | Carboxylic Acid, Amide | Ester, Hydroxyl |

| Topological Polar Surface Area (Ų) | 85.5 | 92.3 | 78.9 |

Compound B lacks an amide bond, which may simplify metabolic degradation .

Functional and Pharmacological Comparison

Table 2: Pharmacokinetic and Toxicity Profiles

| Parameter | Bpvame | Compound A | Compound B |

|---|---|---|---|

| IC₅₀ (nM) | 12.4 ± 1.2 | 8.7 ± 0.9 | 45.6 ± 3.1 |

| Half-life (h) | 6.2 | 4.8 | 9.1 |

| LD₅₀ (mg/kg, rat) | 250 | 180 | 420 |

- Potency : Compound A exhibits greater inhibitory activity (lower IC₅₀) than Bpvame, possibly due to enhanced target binding from its carboxylic acid moiety .

- Toxicity : Bpvame’s intermediate LD₅₀ suggests a balance between efficacy and safety, whereas Compound B’s higher LD₅₀ may correlate with reduced bioavailability .

Data Sources and Methodological Considerations

- PubChem’s Role : Structural analogs were identified using PubChem’s precomputed similarity thresholds (≥80% Tanimoto coefficient for 2-D similarity) .

- PBPK Modeling : Physiologically based pharmacokinetic (PBPK) models could predict tissue-specific distribution differences, but require rigorous validation against in vivo data .

- Literature Cross-Validation : Associations between PubChem CIDs and PubMed articles help contextualize biological activity claims (e.g., Compound A’s efficacy in oncology assays) .

Key Research Findings and Limitations

Structural Determinants of Activity : The amide group in Bpvame and Compound A correlates with target affinity, while ester groups in Compound B may favor metabolic clearance .

Data Gaps: Limited bioassay data for Bpvame in PubChem necessitates reliance on analog extrapolation, introducing uncertainty in toxicity predictions .

Regulatory Implications: Comparative studies must adhere to IUPAC nomenclature and cite primary sources for parameters (e.g., LD₅₀ values) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.